molecular formula C14H15NO4S B11941337 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester

2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B11941337
M. Wt: 293.34 g/mol
InChI Key: GMZXQXDYRLXQNM-UHFFFAOYSA-N
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Description

2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with amino, hydroxy, and methoxy groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-hydroxy-3-methoxybenzaldehyde, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization with thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions typically involve the use of strong nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s structural features allow it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester apart is its thiophene ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C14H15NO4S/c1-3-19-14(17)12-9(7-20-13(12)15)8-4-5-10(16)11(6-8)18-2/h4-7,16H,3,15H2,1-2H3

InChI Key

GMZXQXDYRLXQNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)O)OC)N

Origin of Product

United States

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